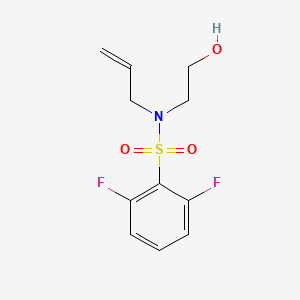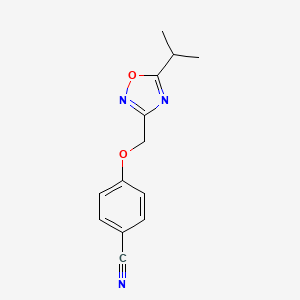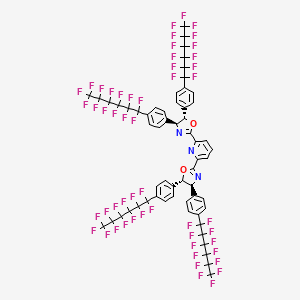
n-Allyl-2,6-difluoro-n-(2-hydroxyethyl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
n-Allyl-2,6-difluoro-n-(2-hydroxyethyl)benzenesulfonamide is a chemical compound with the molecular formula C11H13F2NO3S and a molecular weight of 277.29 g/mol . This compound is characterized by the presence of an allyl group, two fluorine atoms, a hydroxyethyl group, and a benzenesulfonamide moiety. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of n-Allyl-2,6-difluoro-n-(2-hydroxyethyl)benzenesulfonamide typically involves the reaction of 2,6-difluorobenzenesulfonyl chloride with n-allyl-2-hydroxyethylamine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
n-Allyl-2,6-difluoro-n-(2-hydroxyethyl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.
Reduction: The sulfonamide group can be reduced to an amine.
Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as dimethyl sulfoxide (DMSO) or potassium permanganate can be used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions, often in the presence of a catalyst like palladium.
Major Products Formed
Oxidation: Formation of a carbonyl derivative.
Reduction: Formation of an amine derivative.
Substitution: Formation of substituted benzenesulfonamide derivatives.
Scientific Research Applications
n-Allyl-2,6-difluoro-n-(2-hydroxyethyl)benzenesulfonamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including enzyme inhibition and antimicrobial properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of n-Allyl-2,6-difluoro-n-(2-hydroxyethyl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form covalent or non-covalent bonds with these targets, leading to inhibition or modulation of their activity. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity .
Comparison with Similar Compounds
Similar Compounds
n-Allyl-2,6-difluoro-n-(2-hydroxyethyl)thiourea: Similar structure but contains a thiourea group instead of a sulfonamide group.
n-Allyl-2,6-difluoro-n-(2-hydroxyethyl)benzenesulfonamide derivatives: Various derivatives with different substituents on the benzene ring or modifications to the allyl or hydroxyethyl groups.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of fluorine atoms enhances its stability and binding properties, making it a valuable compound in research and industrial applications .
Properties
Molecular Formula |
C11H13F2NO3S |
|---|---|
Molecular Weight |
277.29 g/mol |
IUPAC Name |
2,6-difluoro-N-(2-hydroxyethyl)-N-prop-2-enylbenzenesulfonamide |
InChI |
InChI=1S/C11H13F2NO3S/c1-2-6-14(7-8-15)18(16,17)11-9(12)4-3-5-10(11)13/h2-5,15H,1,6-8H2 |
InChI Key |
FMNSMHAUFRSDLV-UHFFFAOYSA-N |
Canonical SMILES |
C=CCN(CCO)S(=O)(=O)C1=C(C=CC=C1F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3,6-Dichloro-N-(piperidin-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B14906577.png)




![8-Bromo-6-chloro-3-isopropylimidazo[1,2-b]pyridazine](/img/structure/B14906596.png)


![N~2~-acetyl-N-[2-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-1-(4-methoxyphenyl)-2-oxoethyl]glycinamide](/img/structure/B14906614.png)




